3-Quinolineboronic acid

Overview

Description

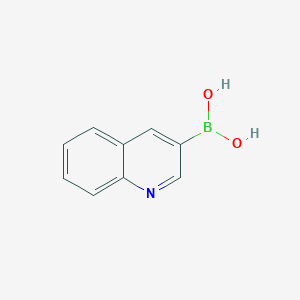

3-Quinolineboronic acid, also known as quinolin-3-ylboronic acid, is an organoboron compound with the molecular formula C9H8BNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

3-Quinolineboronic acid is a versatile compound that interacts with various targets. It has been used as a reactant in the preparation of P1-substituted symmetry-based human immunodeficiency virus (HIV) protease inhibitors . These inhibitors target the HIV protease, an enzyme crucial for the life-cycle of the virus. Additionally, this compound is also a potential inhibitor of the Staphylococcus aureus NorA efflux pump , which is involved in antibiotic resistance.

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst . The process allows for the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the construction of organic compounds . The reaction is particularly useful due to its mild conditions and tolerance of various functional groups .

Result of Action

The action of this compound results in the synthesis of complex organic compounds through the Suzuki-Miyaura cross-coupling reaction . For instance, it has been used in the preparation of P1-substituted symmetry-based HIV protease inhibitors, which have antiviral activity against drug-resistant viruses .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen . Therefore, the reaction environment needs to be carefully controlled to ensure the successful application of this compound.

Biochemical Analysis

Biochemical Properties

3-Quinolineboronic acid is known to interact with various biomolecules in its biochemical reactions. It is a reactant for the preparation of P1-substituted symmetry-based human immunodeficiency virus protease inhibitors with antiviral activity against drug-resistant viruses . It also plays a role in the synthesis and bioactivity of combretastatin analogs via regioselective Suzuki coupling of dihaloheteroaromatic compounds .

Cellular Effects

It is known to be involved in biochemical reactions that can influence cell function .

Molecular Mechanism

At the molecular level, this compound is involved in Suzuki-Miyaura cross-coupling reactions . This process involves the oxidative addition of palladium, which becomes oxidized through its donation of electrons to form a new Pd–C bond. The this compound is then transferred from boron to palladium .

Temporal Effects in Laboratory Settings

It is known that the compound may contain varying amounts of anhydride .

Metabolic Pathways

It is known to be involved in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Quinolineboronic acid can be synthesized through several methods. One common approach involves the borylation of quinoline derivatives. For instance, the reaction of quinoline with boronic acid derivatives under palladium-catalyzed conditions can yield this compound. Another method involves the lithiation of quinoline followed by treatment with boron reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Quinolineboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving this compound.

Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.

Substitution Reactions: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

3-Quinolineboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Quinoline-2-boronic acid

- 8-Quinolinylboronic acid

- 4-Isoquinolineboronic acid

- 3-Pyridinylboronic acid

- 2-Benzofuranylboronic acid

Comparison: 3-Quinolineboronic acid is unique due to its specific position of the boronic acid group on the quinoline ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers unique advantages in the synthesis of heterocyclic compounds and in medicinal chemistry applications .

Biological Activity

3-Quinolineboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article will explore the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a boronic acid functional group attached to a quinoline ring. This structural feature is significant as boronic acids are known for their ability to form reversible covalent bonds with diols, which is a crucial property for biological interactions, particularly in enzyme inhibition and molecular recognition processes.

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Inhibition of Protein Kinases : Research indicates that compounds containing boronic acid moieties can effectively inhibit specific protein kinases involved in cancer progression. For instance, studies have shown that modifications to the quinoline structure can enhance selectivity and potency against kinases such as CLK1 and ROCK1, which are implicated in cell growth and migration .

- Anticancer Activity : The anticancer properties of this compound have been demonstrated through various in vitro studies. These studies reveal that the compound exhibits significant cytotoxicity against several cancer cell lines, including renal cancer and leukemia cells. The mechanism involves inducing cell cycle arrest and promoting apoptosis through pathways involving DNA damage response .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from SAR studies:

| Compound Variation | EC50 (nM) | TC50 (nM) | Selectivity (TC50/EC50) |

|---|---|---|---|

| This compound | 16 | 575 | 36 |

| Substituted Variants | Varies | Varies | Varies |

These data illustrate how specific substitutions on the quinoline ring can significantly alter both potency and selectivity against different biological targets. For example, introducing electron-withdrawing groups can enhance binding affinity to target proteins while reducing toxicity to normal cells .

Case Studies

- Anticancer Activity in Leukemia : A study evaluated the efficacy of this compound derivatives against leukemia cell lines. The results indicated that certain derivatives could induce apoptosis by activating caspase pathways and upregulating pro-apoptotic factors .

- Inhibition of CLK1 Kinase : Another research effort focused on the development of CLK inhibitors based on the quinolineboronic acid scaffold. The study highlighted that specific modifications led to enhanced selectivity for CLK1 over other kinases, resulting in improved anticancer activity with minimal off-target effects .

Properties

IUPAC Name |

quinolin-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDICLRMNDWZAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370433 | |

| Record name | 3-quinolineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191162-39-7 | |

| Record name | 3-quinolineboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the fluorescence of 3-quinolineboronic acid change upon binding to carbohydrates and what is the underlying mechanism?

A1: [] this compound exhibits weak fluorescence in its free form due to a lowest (n-π*) excited singlet state. Upon protonation or binding to carbohydrates at suitable pH, the fluorescence intensity significantly increases. This enhancement is attributed to two main factors:

Q2: Why is this compound considered a promising sensor for carbohydrates, particularly in biological contexts?

A2: [] this compound shows promise as a carbohydrate sensor due to several key features:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.